4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Description
Chemical Structure and Properties 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride (CAS: 874838-96-7) is a sulfonyl chloride derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and linked via an ether bond to a benzenesulfonyl chloride moiety. Its molecular formula is C₁₂H₇ClF₃NO₃S, with a molecular weight of 337.71 g/mol . The compound is typically supplied as a solid with a melting point range of 51–53°C and a purity of ≥97% . It is widely used as a sulfonylating agent in organic synthesis, particularly for introducing sulfonyl groups into target molecules in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMAYRPWJCLKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640014 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874838-96-7 | |
| Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874838-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 5-(trifluoromethyl)pyridin-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage between the pyridine and benzene rings .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride group by withdrawing electron density from the aromatic ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Substituent Position on the Pyridine Ring
A key structural analog is 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride (CAS: 874839-13-1), which differs only in the position of the trifluoromethyl group on the pyridine ring (3-position instead of 5-position). Despite sharing the same molecular formula and weight (C₁₂H₇ClF₃NO₃S; 337.71 g/mol) , the positional isomerism impacts reactivity and applications:
- Electronic Effects : The electron-withdrawing trifluoromethyl group at the 5-position (meta to the ether linkage) may stabilize the pyridine ring differently compared to the 3-position (ortho), altering electrophilic substitution patterns.
- Synthetic Utility : The 5-trifluoromethyl derivative is more commonly referenced in sulfonylation reactions, likely due to better steric accessibility of the sulfonyl chloride group .
Heterocyclic Variants: Pyrazole vs. Pyridine Derivatives
This structural change significantly alters reactivity and applications:
- Reactivity : The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties compared to the benzene-based analog. This makes the pyrazole derivative more versatile in forming heterocyclic sulfonamides .
- Applications : While both compounds are sulfonylating agents, the pyrazole variant is prioritized in agrochemical synthesis due to its ability to interact with biological targets like enzymes or receptors .
Other Sulfonyl Chlorides with Heterocyclic Motifs
lists sulfonyl chlorides with diverse heterocycles, such as 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride (CAS: 720673-98-3) and quinoline-based analogs. These compounds differ in:
- Electronic Profiles : Thiazole rings introduce sulfur atoms, which may enhance electrophilicity compared to pyridine-based derivatives.
- Thermal Stability: Thiazole and quinoline derivatives often exhibit higher melting points due to increased aromatic stacking .
Biological Activity
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, with the molecular formula CHClFNOS and a molecular weight of 337.70 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClFNOS
- Molecular Weight: 337.70 g/mol
- Melting Point: 51°C to 53°C
- CAS Number: 874838-96-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against Gram-positive bacteria and shows a broad spectrum of antimicrobial effects.
Minimum Inhibitory Concentration (MIC) Values
The MIC values for various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Not significantly active |
| Klebsiella pneumoniae | Moderate activity |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, which are significant pathogens in clinical settings.
The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to subsequent inhibition of nucleic acid and peptidoglycan production. This bactericidal effect is crucial for its application in treating infections caused by resistant strains.
Case Studies and Research Findings
- Study on Biofilm Formation : A study evaluated the compound's effect on biofilm formation by Staphylococcus aureus. The results showed a reduction of up to 90% in biofilm mass at sub-MIC concentrations, indicating its potential use in combating biofilm-associated infections .
- Comparative Efficacy : In comparative studies with standard antibiotics like ciprofloxacin, this compound demonstrated a lower MIC against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting it could be a viable alternative for treating resistant infections .
- Quorum Sensing Inhibition : The compound has also been shown to inhibit quorum sensing in Pseudomonas aeruginosa, reducing swarming motility by up to 45.7%. This dual action on biofilm formation and bacterial communication highlights its potential as an anti-infective agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, and what critical reaction conditions must be controlled?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 5-(trifluoromethyl)pyridin-2-ol with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or dichloromethane. Temperature control (50–80°C) and exclusion of moisture are critical to avoid hydrolysis of the sulfonyl chloride group .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete substitution. Post-reaction purification often requires column chromatography or recrystallization to achieve ≥97% purity, as specified in commercial standards .
Q. What analytical techniques are recommended for characterizing this compound, and how are discrepancies in spectral data resolved?
- Methodology : Use a combination of:
- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and assess purity.
- Mass spectrometry (HRMS) to verify molecular weight (337.70 g/mol) .
- FT-IR to identify sulfonyl chloride (S=O stretching at ~1370 cm⁻¹) and trifluoromethyl groups.
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). The compound is classified as UN3261 (corrosive) and may hydrolyze to benzenesulfonic acid derivatives in humid environments .
- Degradation Monitoring : Regular Karl Fischer titration to assess moisture content and HPLC analysis to detect hydrolysis byproducts (e.g., 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonic acid) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields or reduced side products?
- Methodology : Apply factorial designs to screen variables:
- Factors : Temperature, solvent polarity, base strength, and stoichiometry.
- Response Variables : Yield, purity, and reaction time.
Q. How can researchers resolve contradictions in reported biological activities of analogs, particularly regarding trifluoromethyl and sulfonyl group effects?
- Approach : Conduct structure-activity relationship (SAR) studies using derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine). Compare binding affinities via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition).
- Example : Analogs with electron-withdrawing groups (e.g., -CF₃) on the pyridine ring show enhanced binding to hydrophobic enzyme pockets, but steric effects from bulky sulfonyl groups may reduce efficacy .
Q. What computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodology :
- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with amines or alcohols.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Validation : Compare predicted reactivity with experimental kinetic data (e.g., second-order rate constants) .
Notes
- Contradictions : Discrepancies in reported melting points or yields may arise from polymorphic forms or trace impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior .
- Advanced Applications : Explore the compound’s utility in synthesizing sulfonamide-based inhibitors (e.g., kinase or protease targets) or functionalized polymers for material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
